molecular formula C26H21N3S B10923723 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10923723
M. Wt: 407.5 g/mol
InChI Key: GIMHWMMFAYUDOM-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound known for its diverse pharmacological properties. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these rings contributes to the compound’s unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves the reaction of 3,5-bis(4-methylphenyl)-1H-pyrazole with 4-phenyl-1,3-thiazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-methylphenyl)-1H-pyrazole: Shares the pyrazole ring structure but lacks the thiazole ring.

    4-phenyl-1,3-thiazole: Contains the thiazole ring but does not have the pyrazole ring.

Uniqueness

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to the combination of both pyrazole and thiazole rings in its structure. This dual-ring system contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H21N3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H21N3S/c1-18-8-12-21(13-9-18)23-16-25(22-14-10-19(2)11-15-22)29(28-23)26-27-24(17-30-26)20-6-4-3-5-7-20/h3-17H,1-2H3

InChI Key

GIMHWMMFAYUDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)C

Origin of Product

United States

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